6-(3-methoxybenzoyl)-6,7-dihydro-5H-dibenzo[c,e]azepin-5-one
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Overview
Description
6-(3-Methoxybenzoyl)-6,7-dihydro-5H-dibenzo[c,e]azepin-5-one is a complex organic compound belonging to the class of dibenzoazepines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a dibenzoazepine core with a methoxybenzoyl group attached, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-methoxybenzoyl)-6,7-dihydro-5H-dibenzo[c,e]azepin-5-one typically involves the following steps:
Formation of the Dibenzoazepine Core: This can be achieved through the reductive cyclization of methyl 2-(2-cyanophenyl)benzoate.
Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group is introduced through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves stringent control of reaction parameters such as temperature, pressure, and catalyst concentration to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-(3-Methoxybenzoyl)-6,7-dihydro-5H-dibenzo[c,e]azepin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen atoms or other functional groups.
Scientific Research Applications
6-(3-Methoxybenzoyl)-6,7-dihydro-5H-dibenzo[c,e]azepin-5-one has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting neurological disorders and psychiatric conditions.
Biological Studies: The compound is studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for therapeutic applications.
Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 6-(3-methoxybenzoyl)-6,7-dihydro-5H-dibenzo[c,e]azepin-5-one involves its interaction with specific molecular targets in the body. The compound can bind to and inhibit the activity of certain enzymes and receptors, leading to therapeutic effects. For example, it may act as an antagonist at neurotransmitter receptors, thereby modulating neural activity and providing relief from psychiatric symptoms .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-dibenzo[c,e]azepine: Lacks the methoxybenzoyl group but shares the dibenzoazepine core.
5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one: Contains a similar azepine structure but with different substituents.
Uniqueness
6-(3-Methoxybenzoyl)-6,7-dihydro-5H-dibenzo[c,e]azepin-5-one is unique due to the presence of the methoxybenzoyl group, which enhances its biological activity and specificity. This structural feature allows for more targeted interactions with molecular targets, making it a valuable compound in drug development and research .
Properties
IUPAC Name |
6-(3-methoxybenzoyl)-7H-benzo[d][2]benzazepin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3/c1-26-17-9-6-8-15(13-17)21(24)23-14-16-7-2-3-10-18(16)19-11-4-5-12-20(19)22(23)25/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDZLYYTJSJWII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CC3=CC=CC=C3C4=CC=CC=C4C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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